molecular formula C30H29F3N2S B11523089 N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11523089
M. Wt: 506.6 g/mol
InChI Key: USPOSLUNVUXSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-CYCLOHEXYLPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Substituents: The cyclohexyl, phenylethyl, and trifluoromethylphenyl groups are introduced through various substitution reactions. These steps often involve the use of Grignard reagents or organolithium compounds to form carbon-carbon bonds.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals such as palladium or nickel.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Grignard reagents, organolithium compounds, and various halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles.

Scientific Research Applications

(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-CYCLOHEXYLPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interaction with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole ring structures, such as thiamine (vitamin B1) and benzothiazole.

    Cyclohexyl Compounds: Compounds containing cyclohexyl groups, such as cyclohexylamine and cyclohexanol.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene and trifluoromethylphenol.

Uniqueness

(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H29F3N2S

Molecular Weight

506.6 g/mol

IUPAC Name

4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C30H29F3N2S/c31-30(32,33)26-12-7-13-27(20-26)34-29-35(19-18-22-8-3-1-4-9-22)28(21-36-29)25-16-14-24(15-17-25)23-10-5-2-6-11-23/h1,3-4,7-9,12-17,20-21,23H,2,5-6,10-11,18-19H2

InChI Key

USPOSLUNVUXSIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.